Predicted pKa Differentiation: 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ Exhibits Substantially Lower Basicity Than Regioisomeric C₈H₁₈N₂O Trimethylmorpholine Analogs
The predicted acid‑dissociation constant (pKa) of 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ is 8.87 ± 0.60, which is 1.42 log units lower than that of the α‑substituted regioisomer 3‑Morpholinemethanamine, N,α,4‑trimethyl‑ (CAS 2110899‑84‑6, pKa 10.29 ± 0.10) and 0.71 log units lower than that of 2‑Morpholinemethanamine, N,4,6‑trimethyl (CAS 1996166‑85‑8, pKa 9.58 ± 0.10) . At physiological pH 7.4, these differences correspond to a >10‑fold variation in the fraction of protonated amine, directly impacting solubility, membrane permeability, and target‑binding electrostatics [1].
| Evidence Dimension | Predicted pKa (acid‑dissociation constant) |
|---|---|
| Target Compound Data | 8.87 ± 0.60 (predicted) |
| Comparator Or Baseline | 3‑Morpholinemethanamine, N,α,4‑trimethyl‑ (CAS 2110899‑84‑6): pKa 10.29 ± 0.10; 2‑Morpholinemethanamine, N,4,6‑trimethyl (CAS 1996166‑85‑8): pKa 9.58 ± 0.10 (all predicted) |
| Quantified Difference | ΔpKa = 1.42 and 0.71 log units, respectively |
| Conditions | Predicted values (ACD/Labs or analogous software); no experimental pKa data publicly available for any of the three compounds |
Why This Matters
A pKa difference of >1 log unit translates to a >10‑fold difference in protonation state under fixed pH, a critical parameter for salt‑formation strategies, formulation stability, and consistent pharmacological screening results.
- [1] Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect. Medicin. Chem. 2007, 1, 25–38. (Class‑level inference: impact of pKa on protonation fraction and ADME properties.) View Source
